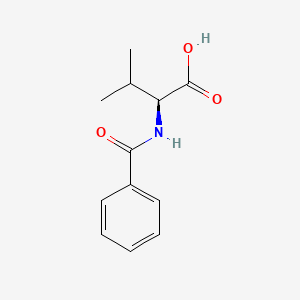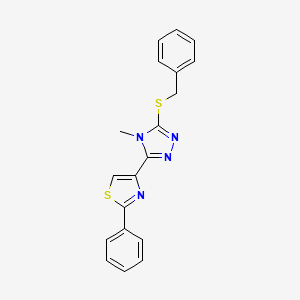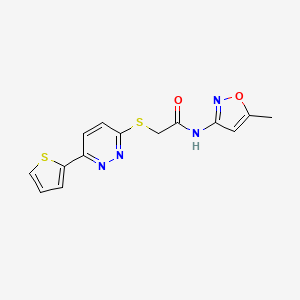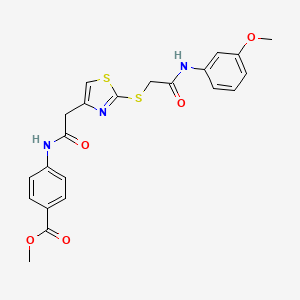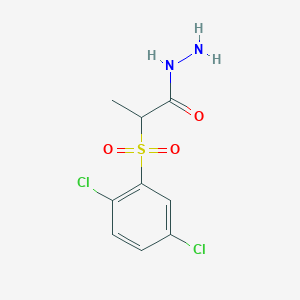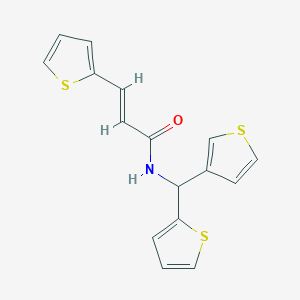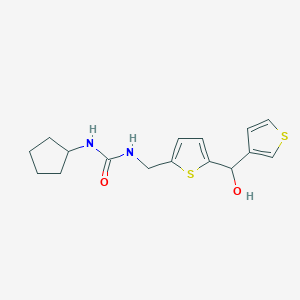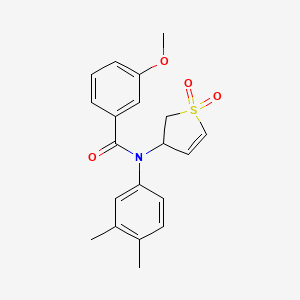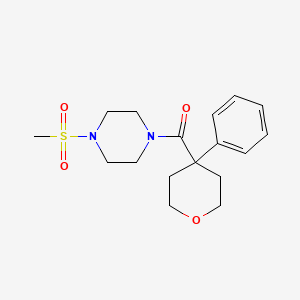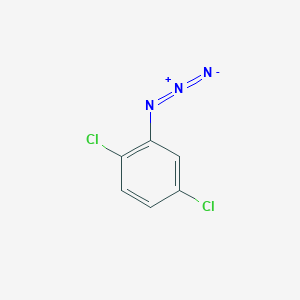
2-Azido-1,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,4-dichlorobenzene: is an organic compound with the molecular formula C6H3Cl2N3 . It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 1,4 and 2 positions, respectively.
Mechanism of Action
Target of Action
It’s structurally similar compound, 1,4-dichlorobenzene, has been shown to primarily target the kidney and liver in rats, mice, and dogs
Mode of Action
Azides are known to participate in the “click reaction” between an azide and an alkyne, forming substituted 1,2,3-triazoles . This reaction is generally quite reliable and selective, which makes azides interesting for researchers .
Biochemical Pathways
1,4-dichlorobenzene, a structurally similar compound, is known to be degraded via a modified ortho pathway
Result of Action
1,4-dichlorobenzene, a structurally similar compound, is known to cause dna modifications and chromosomal damage in kidney cells in vitro and in vivo
Action Environment
It’s worth noting that the stability and reactivity of azides can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
It is known that azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The 2’-azido modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .
Cellular Effects
The cellular effects of 1,4-dichlorobenzene, a related compound, have been studied extensively. It has been found to cause DNA modifications and chromosomal damage in kidney cells in vitro and in vivo . In another target organ, the liver, DNA damage is seen in vivo and clastogenic effects in vitro
Molecular Mechanism
It is known that azides can participate in various reactions such as the Staudinger reaction . The Staudinger reaction is a process in organic chemistry, where azides are reduced to amines using phosphines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azido-1,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,5-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is first reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of azido-substituted benzene derivatives.
Reduction: Formation of 2-amino-1,4-dichlorobenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-Azido-1,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Materials Science: The compound can be used in the preparation of functional materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Chemical Biology: The azido group is a versatile functional group for bioorthogonal chemistry, enabling the labeling and modification of biomolecules.
Comparison with Similar Compounds
- 2-Azido-1,3-dichlorobenzene
- 2-Azido-1,2-dichlorobenzene
- 2-Azido-1,4-dibromobenzene
Comparison: 2-Azido-1,4-dichlorobenzene is unique due to the specific positioning of the chlorine and azido groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzene derivatives, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
2-azido-1,4-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIWTSGFKZKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
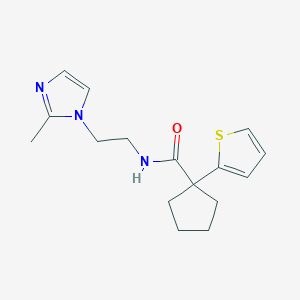
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-cyclohexylpropanamide](/img/structure/B2632882.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)
